Chloro(hexyl)dimethylsilane
Description
Chloro(hexyl)dimethylsilane (CAS 3634-59-1) is an organosilicon compound with the molecular formula C₈H₁₉ClSi and a molecular weight of 178.78 g/mol . It consists of a silicon atom bonded to a hexyl group (–C₆H₁₃), two methyl groups (–CH₃), and a reactive chlorine atom. This compound is widely used as a precursor in surface modification, hydrophobic coatings, and organic synthesis due to its ability to introduce hexyl-functionalized silane groups onto substrates .
Structure
3D Structure
Properties
IUPAC Name |
chloro-hexyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19ClSi/c1-4-5-6-7-8-10(2,3)9/h4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYKSDDVPXVEOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[Si](C)(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3634-59-1 | |
| Record name | Chloro(hexyl)dimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular differences between chloro(hexyl)dimethylsilane and analogous compounds:
Key Observations :
- Hexyl vs. Dodecyl Chains : Chloro(dodecyl)dimethylsilane has a longer alkyl chain (C₁₂), increasing hydrophobicity and steric bulk compared to the hexyl (C₆) variant .
- Aromatic vs. Aliphatic Substituents : Chloro(hexyl)methyl(phenyl)silane incorporates a phenyl group, enhancing stability and enabling π-π interactions in organic synthesis .
- Branched vs. Linear Chains: Chloro(3,3-dimethylbutyl)dimethylsilane features a branched alkyl group, which may reduce crystallinity and improve solubility in nonpolar solvents .
- Chloromethyl Reactivity : Chloro(chloromethyl)dimethylsilane has a highly reactive chloromethyl group, making it suitable for cross-linking or further functionalization .
Physical Properties and Reactivity
Physical State :
Reactivity :
- The chlorine atom in all compounds reacts with hydroxyl (–OH) or amine (–NH₂) groups, enabling surface functionalization. Reactivity decreases with bulkier substituents (e.g., dodecyl vs. hexyl) due to steric hindrance .
- Chloro(chloromethyl)dimethylsilane exhibits dual reactivity: the chloromethyl group can undergo nucleophilic substitution, while the silicon-bound chlorine participates in silylation .
Research Findings and Industrial Relevance
- Hexyl vs. Dodecyl Chains : Studies show that increasing alkyl chain length (C₆ → C₁₂) improves hydrophobicity but reduces reaction rates in silylation due to steric effects .
- Chloromethyl Functionality : Chloro(chloromethyl)dimethylsilane’s dual reactivity has been leveraged to synthesize cross-linked siloxane networks for chromatography stationary phases .
- Phenyl Group Utility : The phenyl group in chloro(hexyl)methyl(phenyl)silane enhances thermal stability, making it suitable for high-temperature applications in polymer chemistry .
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